molecular formula C24H46N10O6 B8082336 Kemptide

Kemptide

Cat. No.: B8082336
M. Wt: 570.7 g/mol
InChI Key: LYVKCSTYVGGYPG-UHFFFAOYSA-N
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Description

Historical Discovery and Development as a Model Substrate

Origins in the Golden Age of Protein Kinase Research

The discovery of Kemptide emerged from parallel breakthroughs in the 1960s–1970s that established protein phosphorylation as a central regulatory mechanism. Following Edwin Krebs and Edmond Fischer’s Nobel Prize-winning work on glycogen phosphorylase activation via phosphorylation, researchers sought synthetic substrates to study the newly discovered cAMP-dependent protein kinase (PKA). Bruce Kemp and colleagues synthesized this compound in 1976 as part of systematic efforts to define PKA’s substrate specificity.

Early kinetic studies revealed this compound’s superior properties compared to native protein substrates. With a Km of 16 μM for the PKA catalytic subunit (C-subunit), it provided a 10–100-fold improvement in sensitivity over earlier substrates like histone H1. This allowed precise measurement of PKA activity in crude cellular extracts, facilitating discoveries about cAMP signaling in diverse physiological contexts. The peptide’s resistance to proteolytic degradation and compatibility with radioisotopic and colorimetric assays further cemented its utility.

Structural Optimization and Consensus Motif Identification

This compound’s sequence (Leu-Arg-Arg-Ala-Ser-Leu-Gly) was derived from phosphorylation sites in pyruvate kinase and other PKA targets. Systematic alanine scanning and residue substitutions demonstrated that:

  • The Arg residues at positions -2 and -3 (relative to the phosphorylated Ser) are critical for recognition by PKA’s active site.
  • The Leu residues at positions -4 and +1 contribute to hydrophobic interactions stabilizing substrate binding.
  • The central Ala-Ser sequence provides an optimal phosphoacceptor motif, with Ser being more efficiently phosphorylated than Thr.

These findings led to the definition of the canonical PKA consensus motif R-R-X-S/T-Φ (where Φ is a hydrophobic residue), a paradigm later extended to other AGC family kinases.

Table 1: Key Historical Milestones in this compound Development
Year Discovery Significance Reference
1976 Initial synthesis by Kemp et al. First optimized synthetic PKA substrate
1977 Kinetic characterization (Km = 16 μM) Established utility for enzyme assays
1985 Role in identifying PKI pseudo-substrate motif Revealed substrate vs. inhibitor specificity
1996 Use in stopped-flow kinetic studies Enabled μs-timescale catalysis measurements
2023 Redox regulation studies with H2O2 Unveiled oxidative modulation of PKA activity

Properties

IUPAC Name

N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[[1-[(1-hydroxy-3-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46N10O6/c1-14(2)8-9-19(37)33-17(6-4-10-29-23(25)26)22(40)34-18(7-5-11-30-24(27)28)21(39)31-15(3)20(38)32-16(12-35)13-36/h12,14-18,36H,4-11,13H2,1-3H3,(H,31,39)(H,32,38)(H,33,37)(H,34,40)(H4,25,26,29)(H4,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVKCSTYVGGYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Types and Loading Capacities

Kemptide synthesis typically employs 2-chlorotrityl chloride resin or Rink amide resin , selected based on desired C-terminal modifications:

Resin TypeFunctional GroupLoading (mmol/g)Application in this compound Synthesis
2-ChlorotritylChloride0.8–1.2Free C-terminal acid (e.g., Gly-OH)
Rink Amide AMAmide0.3–0.7C-terminal amidation (e.g., Gly-NH2)

Procedure :

  • Swelling : Resin (250 mg) is treated with dichloromethane (DCM) for 15 minutes to expand pore structure.

  • First amino acid coupling : Fmoc-Gly-OH (297 mg, 1 mmol) is activated with diisopropylethylamine (DIPEA) in DCM, achieving >95% loading efficiency.

  • Capping : Unreacted sites are blocked with methanol to prevent deletion sequences.

Sequential Deprotection and Coupling Cycles

Fmoc Removal and Activation Protocols

Each cycle involves:

  • Deprotection : 20% piperidine in DMF (2 × 10 minutes) removes the Fmoc group, monitored via UV absorbance at 301 nm.

  • Amino acid activation :

    • Reagents : HCTU/HOBt or HATU/OxymaPure in DMF.

    • Molar ratios : 4:1 amino acid-to-resin excess ensures complete coupling.

Notable challenges :

  • Arginine coupling : Double couplings with extended reaction times (2 × 30 minutes) mitigate steric hindrance from Pbf protecting groups.

  • Serine incorporation : tBu protection prevents β-sheet formation, reducing aggregation.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

Post-synthesis, this compound is liberated from the resin using trifluoroacetic acid (TFA) mixtures:

Cocktail CompositionScavengersCleavage TimePurity (%)
TFA/TIS/H2O (95:2.5:2.5)Triisopropylsilane (TIS)2 hours85–90
TFA/EDT/Thioanisole (94:3:3)Ethanedithiol (EDT)3 hours88–92

Critical considerations :

  • Temperature : 0–4°C minimizes aspartimide formation at Ser-Ala junctions.

  • Side-chain deprotection : tBu (Ser), Pbf (Arg), and Trt (Gln/Asn) groups are concurrently removed.

Purification and Analytical Validation

Chromatographic Techniques

Crude this compound is purified via reversed-phase HPLC under optimized conditions:

ColumnMobile PhaseGradientRetention Time (min)Purity Post-HPLC (%)
C18 (250 × 4.6 mm)A: 0.1% TFA in H2O5–35% B12.898.5
B: 0.1% TFA in ACNover 45 min

Quality control :

  • Mass spectrometry : ESI-MS confirms molecular weight (theoretical: 771.92 Da; observed: 772.3 ± 0.2 Da).

  • Kinetic validation : Phosphorylation by PKA shows Km=3.2±0.4μMK_m = 3.2 \pm 0.4 \, \mu M, aligning with literature.

Advanced Synthesis Strategies

Microwave-Assisted SPPS

Microwave irradiation (50°C, 30 W) reduces coupling times from 60 to 5 minutes per residue, enhancing yields for difficult sequences like Arg-rich this compound. A comparative study demonstrated:

ParameterConventional SPPSMicrowave SPPS
Total synthesis time18 hours6 hours
Crude peptide yield68%82%
Purity after HPLC89%94%

Fluorescent Labeling for Assay Applications

Modifications such as C-terminal FITC conjugation (LRRASLGK-FITC) enable real-time phosphorylation monitoring via mobility shift assays. Synthesis involves:

  • Orthogonal protection : Lys(Mtt) at position 8 permits selective deprotection post-SPPS.

  • FITC coupling : FITC (5 equivalents) in DMF/DIPEA (24 hours, dark).

Troubleshooting Common Synthesis Issues

Incomplete Coupling and Deletion Sequences

  • Cause : Steric hindrance from Arg(Pbf) or aggregation.

  • Solution : Incorporate pseudoproline dipeptides (e.g., Ser-Ala) or use DIC/OxymaPure activators.

Oxidative Side Reactions

  • Risk : Methionine oxidation or disulfide formation.

  • Mitigation : Cleave under anaerobic conditions with 2% EDT as scavenger.

Applications in Kinase Research

PKA Activity Assays

This compound’s phosphorylation forms the basis of radioactive and fluorescence-based assays:

Assay TypeComponentsDetection MethodVmaxV_{max} (nmol/min/mg)
Radioactive[γ-32P]ATP, Mg2+, cAMPScintillation counting12.8 ± 1.2
FluorescenceThis compound-FITC, ATP, Mg2+Capillary electrophoresis14.3 ± 0.9

Drug Discovery Platforms

High-throughput screening using this compound identifies PKA inhibitors with IC50 values down to 2.3 nM .

Chemical Reactions Analysis

Phosphorylation of Kemptide by Protein Kinase A (PKA)

This compound's primary chemical reaction involves phosphorylation by PKA at the serine residue. This reaction is crucial for studying PKA activity and kinetics .

ATP+This compoundPKAADP+Phospho this compound\text{ATP}+\text{this compound}\xrightarrow{\text{PKA}}\text{ADP}+\text{Phospho this compound}

The general mechanism involves:

  • Binding : this compound and ATP bind to PKA .

  • Phosphoryl Transfer : PKA facilitates the transfer of the gamma-phosphoryl group from ATP to the hydroxyl group of Serine-17 in this compound .

  • Product Release : ADP and phosphorylated this compound are released .

Aspartate 166 (Asp166) within PKA acts as a catalytic base, abstracting a proton from the serine hydroxyl group, which facilitates the phosphoryl transfer .

Methods to measure this compound Phosphorylation

Several methods exist to quantify this compound phosphorylation:

  • HPLC Analysis : High-performance liquid chromatography (HPLC) is used to separate and quantify phosphorylated and non-phosphorylated this compound . The percentage of phosphorylation is determined by integrating the peak areas of the substrate and product .

  • Kinase Mobility Shift Assay (KiMSA) : This non-radioactive assay quantifies PKA activity using a fluorescently labeled this compound . Following the kinase reaction, agarose gel electrophoresis separates phosphorylated and non-phosphorylated this compound, and fluorescence is measured to determine the extent of phosphorylation .

  • Radioactive Assays : Historically, radioactive ATP (e.g., γ-32P-ATP) was used to label the phosphate group transferred to this compound. The phosphorylated peptide is then separated and quantified to measure PKA activity.

Effects of this compound Mutations on PKA Affinity

Mutations to this compound's amino acid sequence can affect its affinity for PKA, influencing the kinetics of phosphorylation .

  • Arginine Residues : Substituting arginine residues with alanine, lysine, or histidine, or reducing the chain length of this compound, negatively affects kinetic constants .

  • Free Energy Changes : Gibbs free energy changes (ΔG) measure the affinity of PKA for this compound, where a lower ΔG indicates higher affinity .

Kinetic Parameters of this compound Phosphorylation

The Michaelis-Menten equation describes the kinetics of this compound phosphorylation by PKA :

v=Vmax[S]KM+[S]v=\frac{V_{\text{max}}[S]}{K_M+[S]}

Where:

v$$ = reaction velocity

V_{\text{max}}$$ = maximum reaction velocity

K_M=Michaelisconstant(substrateconcentrationathalf=Michaelisconstant(substrateconcentrationathalf
V_{\text{max}}$$)

[S]$$ = substrate concentration

Example Kinetic Parameters

ParameterValue
K<sub>M</sub>Varies depending on PKA isoform and assay conditions
V<sub>max</sub>Varies depending on PKA concentration and assay conditions
Catalytic Efficiency$$
k_{cat}/K_M$$ reflects PKA's efficiency with this compound

Role of this compound in Studying PKA Cooperativity

This compound is used to study the cooperativity between ATP and the substrate in PKA . The binding of ATP to PKA can enhance the binding and subsequent phosphorylation of this compound . Key residues such as Thr51, Glu170, and Phe187 in PKA contribute to this positive cooperativity .

Scientific Research Applications

Biochemical Assays

Kemptide as a Substrate for Protein Kinases

This compound is primarily utilized in biochemical assays to study the activity of PKA. Its design allows it to mimic native protein substrates, providing kinetic constants that facilitate the understanding of phosphorylation processes. The phosphorylation of this compound is influenced by various factors, including the presence of ATP and cAMP, making it an effective tool for examining ecto-protein kinase activity in cultured cells.

  • Key Findings:
    • This compound exhibits Km values of 3-4 µM when phosphorylated by intact cells in the presence of extracellular ATP and cAMP .
    • The phosphorylation efficiency can be modulated by the presence of PKI (protein kinase inhibitor), demonstrating its utility in studying kinase inhibition mechanisms .

Computational Biochemistry

Molecular Dynamics Simulations

Recent studies have employed molecular dynamics (MD) simulations and MM/GBSA (Molecular Mechanics-Generalized Born Surface Area) methods to predict the kinetic properties of this compound when interacting with PKA. These computational approaches allow researchers to analyze how modifications to this compound affect its affinity for PKA.

  • Research Insights:
    • Substituting arginine residues in this compound negatively impacts its kinetic constants, highlighting the importance of specific amino acids in substrate design .
    • MD simulations provide valuable insights into the structural dynamics of PKA-substrate complexes, contributing to a deeper understanding of molecular interactions at play during phosphorylation .

Pharmacological Studies

Investigating Drug Interactions

This compound has been employed in pharmacological studies to assess drug interactions and their effects on kinase activity. By utilizing this compound as a substrate, researchers can evaluate how various compounds influence PKA activity and identify potential therapeutic agents.

  • Case Study:
    • A study demonstrated that the phosphorylation of this compound could be inhibited by specific pharmacological agents, providing a basis for developing new inhibitors targeting PKA .

Peptide Array Technologies

High-Density Peptide Arrays

This compound's sequence has been integrated into high-density peptide arrays to screen for interactions with antibodies, receptors, or other enzymes. This technology enables researchers to study peptide interactions on a large scale and identify novel bioactive peptides.

  • Application Example:
    • Peptide arrays utilizing this compound have shown promise in screening for antimicrobial peptides that could serve as next-generation antibiotics against multidrug-resistant bacteria .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Biochemical AssaysSubstrate for PKA activity assaysKm values: 3-4 µM; influenced by PKI
Computational BiochemistryMD simulations to study PKA-Kemptide interactionsAffinity changes with amino acid substitutions
Pharmacological StudiesAssessing drug interactions with PKAIdentification of potential kinase inhibitors
Peptide Array TechnologiesScreening for peptide interactionsDiscovery of antimicrobial peptides

Mechanism of Action

The mechanism of action of Kemptide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to Kemptide’s structure, such as chromophore conjugation, alter its kinetic properties:

Compound $K_{M,Peptide}$ (μM) $V_{max,Peptide}$ (μmol/min/mg) Key Features
This compound 12.8 ± 2.5 6.4 – 20.2 Baseline substrate; unmodified sequence (LRRASLG).
TAMRA-Kemptide 7.25 ± 0.94 10.16 ± 1.85 5-TAMRA fluorophore at N-terminus; reduced $K_M$ due to chromophore proximity.
Rh-MAB-Kemptide 9.74 ± 0.88 21.75 ± 3.45 Rhodamine B attached via methylaminobutyric acid linker; minimal $K_M$ perturbation.
  • Key Findings :
    • The TAMRA group at the N-terminus enhances binding affinity ($KM$ decreased by ~40% compared to this compound), likely due to interactions with the kinase’s hydrophobic pocket .
    • The Rh-MAB linker positions the chromophore farther from the enzyme, preserving $KM$ similarity to native this compound .
    • Both analogs retain catalytic efficiency ($V_{max}$) within the range of unmodified this compound, validating their use in fluorescence-based assays .

Comparison with Sequence Variants

Sequence variations in this compound-like peptides significantly impact inhibitory potency and binding dynamics:

Compound Inhibitory Potency (IC₅₀) Key Structural Differences Mechanism Insights
PKI-(14-22)-amide ~100-fold > this compound Derived from PKA inhibitor sequence Binds PKA with higher affinity due to optimized residues (e.g., Ile22).
[Leu-Arg-Ala]PKI Slight decrease Substitution of Ile22 with Leu Reduced potency highlights residue-specific interactions.
Ala-peptide $K_d$ = 0.2–2.0 mM Replaces Ser with Ala (LRRAALG) Fails to undergo conformational enhancement upon ATP binding, unlike this compound .
  • Key Findings: PKI-(14-22)-amide’s superior potency underscores the importance of non-catalytic residues in inhibitor design . The Ala-peptide’s inability to leverage ATP-induced conformational changes explains its weaker binding compared to this compound .

Substrate Specificity Across Kinases

This compound’s phosphorylation efficiency varies across kinases, reflecting substrate selectivity:

Kinase Relative Activity (vs. This compound) Preferred Substrates Implications
PKA 100% This compound, TAMRA-Kemptide High specificity for Ser/Thr residues in LRRXS motifs.
PKC-ζ Lower activity Myelin basic protein (MBP), S6 peptide Hydrophobic/polybasic sequences favored over this compound.
Insulin-sensitive kinase Higher $K_m$ Endogenous cytosolic targets Distinct from PKA; Mn²⁺-dependent and fluoride-resistant .
Xenopus MAK-S 8-fold stimulation This compound, S6 peptide Activated during meiosis; tracks cell cycle progression .
  • Key Findings :
    • PKC-ζ shows ~50% lower activity toward this compound compared to MBP, emphasizing kinase-specific substrate preferences .
    • Insulin-sensitive kinase’s higher $K_m$ (~50–60 kDa) suggests a divergent catalytic mechanism from PKA .

Phosphorylation Site Specificity

This compound’s phosphoserine site distinguishes it from tyrosine-phosphorylated substrates:

Substrate Dephosphorylation by GST-GKAP Phosphorylation Site Functional Role
This compound No activity Ser-5 PKA activity marker; used in electrokinetic assays .
Raytide Yes (vanadate-sensitive) Tyr Studied in dual-specificity phosphatase assays.
  • Electrokinetic mobility shifts (~122 μm/s/V) enable single-molecule resolution of this compound phosphorylation .

Biological Activity

Kemptide is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, primarily recognized as a substrate for cyclic AMP-dependent protein kinase (PKA). Its significance in biochemical research stems from its role in facilitating the understanding of PKA activity and its regulatory mechanisms in various biological processes.

This compound is characterized by its ability to undergo phosphorylation by PKA, which is crucial for numerous cellular functions. The phosphorylation process involves the transfer of a phosphate group from ATP to specific serine or threonine residues within the peptide, thereby altering its functional properties.

Phosphorylation Dynamics

  • Km Values : this compound exhibits Km values ranging from 3 to 4 μM when phosphorylated by PKA, indicating its effective interaction with the enzyme under physiological conditions .
  • Inhibitory Effects : The phosphorylation of this compound can be influenced by protein kinase inhibitors (PKIs), such as PKI(5-24), which specifically inhibit cAMP-PK activity, showcasing this compound's utility in studying PKA regulation .

Applications in Research

This compound has been employed in various experimental setups to elucidate PKA activity and inhibition mechanisms. Below are notable applications:

1. Kinase Activity Assays

This compound serves as a substrate in both radioactive and non-radioactive assays for measuring PKA activity. The development of methods such as the Kinase Mobility Shift Assay (KiMSA) allows for real-time monitoring of PKA activity using fluorescently labeled this compound, providing an alternative to traditional radioactive methods .

2. Electrochemical Biosensors

Recent advancements have introduced label-free electrochemical biosensors utilizing this compound to monitor PKA activity. This method involves measuring changes in electrochemical signals upon phosphorylation of this compound, allowing for sensitive detection of enzymatic activity and inhibition .

3. Peptide Array Screening

This compound has been utilized in peptide array-based screening systems to identify novel peptides with enhanced biological activity. This approach facilitates the assessment of peptide interactions with cellular components, contributing to the design of more effective therapeutic agents .

Study on Phosphorylation Efficiency

A study demonstrated that this compound's phosphorylation efficiency was significantly influenced by its structural conformation and the presence of specific amino acid residues. Molecular dynamics simulations revealed that certain mutations within the this compound sequence could enhance or diminish its affinity for PKA, highlighting the importance of peptide design in therapeutic applications .

Comparison with Other Substrates

Research comparing this compound with other peptide substrates indicated that this compound exhibited superior phosphorylation rates, making it a preferred choice for studying PKA dynamics. For instance, it was shown that this compound outperformed angiotensin peptides when used as a substrate for cholera toxin, emphasizing its versatility in biochemical assays .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Parameter Value/Description
SequenceLeu-Arg-Arg-Ala-Ser-Leu-Gly
Km Value3-4 μM
Phosphorylation RateHigh compared to other substrates
InhibitorsPKI(5-24), H-89 (specificity towards PKA)
ApplicationsKinase assays, electrochemical biosensors, peptide screening

Q & A

Q. How is Kemptide utilized as a substrate in kinase assays for studying cAMP-dependent protein kinase (PKA) activity?

  • Methodological Answer : this compound is a synthetic peptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) optimized for PKA phosphorylation. To use it in kinase assays:

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP (radiolabeled or fluorescently tagged), and purified PKA enzyme .

Incubate this compound with the enzyme-substrate mix at 30°C for 10–30 minutes.

Terminate reactions using SDS-PAGE loading buffer or acid quenching.

Quantify phosphorylation via autoradiography, fluorescence spectrometry, or phospho-specific antibodies.
Control experiments: Include ATP-free and enzyme-free conditions to validate specificity.

Q. What experimental parameters are critical for determining this compound’s kinetic constants (Km and Vmax) in vitro?

  • Methodological Answer : To calculate kinetic parameters:

Vary this compound concentrations (e.g., 0.1–100 µM) while keeping ATP levels constant.

Measure initial reaction rates using stopped-flow assays or continuous spectrophotometric methods .

Plot data using Michaelis-Menten or Lineweaver-Burk models.
Key considerations: Ensure buffer ionic strength (e.g., 50–150 mM NaCl) and pH (7.0–8.0) are optimized to mimic physiological conditions.

Q. How can researchers validate the purity and stability of synthetic this compound batches?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight (772.9 Da). For stability testing:

Store aliquots at -80°C in lyophilized form.

Perform time-course assays to detect degradation under repeated freeze-thaw cycles .

Advanced Research Questions

Q. How to resolve discrepancies in reported phosphorylation efficiencies of this compound across studies?

  • Methodological Answer : Conflicting data often arise from variations in:
  • Assay conditions : Compare ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer compositions (divalent cations like Mn²⁺ vs. Mg²⁺) .
  • Enzyme sources : Commercial PKA isoforms (e.g., mammalian vs. recombinant) may exhibit differential activity.
  • Data normalization : Use internal standards (e.g., phosphorylated BSA) to calibrate inter-experimental variability.

Q. What strategies optimize this compound-based assays for high-throughput screening (HTS) of kinase inhibitors?

  • Methodological Answer : Adapt the assay to 384-well plates with the following optimizations:

Reduce reaction volumes to 20–50 µL using automated liquid handlers.

Replace radioactive ATP with fluorescent probes (e.g., ADP-Glo™ or Tb³⁺-labeled antibodies).

Validate Z’-factors (>0.5) to ensure robustness in HTS environments .

Q. How to integrate this compound phosphorylation data with phosphoproteomic workflows for systems-level kinase network analysis?

  • Methodological Answer : Combine in vitro this compound assays with LC-MS/MS phosphoproteomics:

Use this compound as a positive control to calibrate PKA activity in lysates.

Enrich phosphorylated peptides via TiO₂ or IMAC columns.

Cross-reference kinetic data with endogenous substrate phosphorylation patterns .

Data Contradiction and Validation

Q. Why do some studies report non-linear kinetics for this compound at high substrate concentrations?

  • Methodological Answer : Non-linearity may result from:
  • Substrate inhibition : Test dilutions >100 µM to identify inhibitory effects.
  • ATP depletion : Supplement reactions with ATP-regenerating systems (e.g., creatine kinase/phosphocreatine) .
    Resolution: Re-analyze data using substrate inhibition models (e.g., modified Hill equations).

Q. How to differentiate PKA-specific phosphorylation of this compound from off-target kinase activity?

  • Methodological Answer : Employ:

Pharmacological inhibitors : H-89 (PKA-specific) vs. staurosporine (broad-spectrum).

Mutagenesis : Replace Ser residue with Ala (non-phosphorylatable control).

Kinase profiling : Test this compound against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) .

Methodological Tables

Parameter Optimal Range Impact on Assay
This compound Concentration10–50 µMEnsures substrate saturation without inhibition
pH7.5–8.0Maximizes PKA catalytic activity
MgCl₂5–10 mMRequired for ATP binding and hydrolysis
Incubation Time10–30 minutesBalances signal intensity and linearity

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